molecular formula C27H24ClN3O3 B11369139 5-(4-Benzylpiperidin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-(4-Benzylpiperidin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11369139
M. Wt: 473.9 g/mol
InChI Key: KIKDQZJAZOCHBM-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperidin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with a molecular formula of C23H22ClN3O2 and a molecular weight of 407.9 g/mol . This compound is notable for its intricate structure, which includes a piperidine ring, a furan ring, and an oxazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-(4-Benzylpiperidin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the piperidine and furan intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorophenoxy groups.

    Cyclization: The formation of the oxazole ring is a key cyclization reaction in its synthesis.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(4-Benzylpiperidin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may play a role in binding to receptors, while the furan and oxazole rings could be involved in specific interactions with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include those with piperidine, furan, and oxazole rings, such as:

  • 5-(4-Benzylpiperidin-1-yl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
  • 5-(4-Benzylpiperidin-1-yl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Compared to these compounds, 5-(4-Benzylpiperidin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H24ClN3O3

Molecular Weight

473.9 g/mol

IUPAC Name

5-(4-benzylpiperidin-1-yl)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C27H24ClN3O3/c28-21-6-8-22(9-7-21)32-18-23-10-11-25(33-23)26-30-24(17-29)27(34-26)31-14-12-20(13-15-31)16-19-4-2-1-3-5-19/h1-11,20H,12-16,18H2

InChI Key

KIKDQZJAZOCHBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(O4)COC5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

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